

Application of Cobalt (II) Salts for the Removal of Cyanide from Wastewater

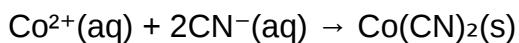
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt (II) cyanide

Cat. No.: B1164910

[Get Quote](#)


Introduction

Cyanide is a highly toxic compound frequently found in the wastewater of various industries, including mining, electroplating, and chemical synthesis. Due to its significant environmental and health risks, stringent regulations are in place for its removal before discharge. Cyanide in industrial effluents can exist as free cyanide or as metal-cyanide complexes. Cobalt (II) ions react with cyanide to form highly stable cobalt-cyanide complexes, which can then be removed from the wastewater through precipitation. This application note details the principles and a general protocol for the use of cobalt (II) salts in the treatment of cyanide-containing wastewater.

Cobalt forms strong acid dissociable (SAD) cyanide compounds, which are chemically stable and typically require physical separation methods like precipitation for removal.^[1] The addition of a soluble cobalt (II) salt, such as cobalt (II) chloride or cobalt (II) sulfate, to cyanide-containing wastewater initiates a precipitation reaction, forming insoluble **cobalt (II) cyanide** and more complex cyanocobaltates. This method is particularly effective for wastewaters where cyanide is not amenable to oxidative destruction.

Chemical Principle

The primary mechanism for cyanide removal using cobalt (II) salts is the formation of a stable, insoluble **cobalt (II) cyanide** precipitate. The simplified chemical reaction is as follows:

In reality, the chemistry can be more complex, with the formation of various stable cyano-cobalt complexes, which also precipitate. The effectiveness of the precipitation is dependent on several factors, including pH, the molar ratio of cobalt to cyanide, reaction time, and temperature.

Experimental Protocols

The following protocols are generalized procedures for laboratory-scale determination of the efficacy of cobalt (II) salt precipitation for cyanide removal. Researchers should adapt these protocols to their specific wastewater matrix.

Protocol 1: Jar Testing for Optimal Cobalt (II) Dosage and pH

Objective: To determine the optimal pH and cobalt (II) salt dosage for the maximum removal of cyanide from a wastewater sample.

Materials:

- Cyanide-containing wastewater sample
- Cobalt (II) chloride (CoCl_2) or Cobalt (II) sulfate (CoSO_4) stock solution (e.g., 10 g/L as Co^{2+})
- Sulfuric acid (H_2SO_4), 1 M
- Sodium hydroxide (NaOH), 1 M
- Jar testing apparatus with multiple beakers (e.g., 1 L beakers)
- pH meter
- Magnetic stirrers
- Filtration apparatus (e.g., 0.45 μm syringe filters)
- Analytical equipment for cyanide determination (e.g., colorimetric method, ion-selective electrode)

Procedure:

- Sample Preparation: Fill a series of six 1 L beakers with the cyanide-containing wastewater.
- pH Adjustment: While stirring, adjust the pH of the water in each beaker to a different value (e.g., 6, 7, 8, 9, 10, 11) using 1 M H₂SO₄ or 1 M NaOH.
- Cobalt (II) Addition: To each beaker, add a predetermined dosage of the cobalt (II) stock solution. For the initial screening, a molar ratio of Co²⁺:CN⁻ of 1:2 can be used as a starting point.
- Rapid Mix: Stir the contents of each beaker at a high speed (e.g., 200 rpm) for 2 minutes to ensure rapid and uniform mixing of the cobalt salt.
- Slow Mix (Flocculation): Reduce the stirring speed (e.g., 30-50 rpm) and continue mixing for 20-30 minutes to allow for the formation of larger precipitates (flocculation).
- Sedimentation: Stop stirring and allow the precipitate to settle for 30-60 minutes.
- Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker. Filter the samples through a 0.45 µm filter. Analyze the filtrate for residual total cyanide concentration using a suitable analytical method.
- Optimization: Repeat the experiment at the optimal pH determined in the previous step, varying the dosage of the cobalt (II) salt to determine the most efficient concentration for cyanide removal.

Protocol 2: Analysis of Residual Cyanide

Objective: To quantify the total cyanide concentration in the treated wastewater.

Method: USEPA Method 335.4 (Colorimetric, Automated Pyridine-Barbituric Acid) or an equivalent standard method is recommended. This method involves the distillation of the sample in the presence of a strong acid to break down metal-cyanide complexes and release hydrogen cyanide (HCN) gas.^[2] The HCN gas is then trapped in a scrubber solution and analyzed colorimetrically.^[2]

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the experimental protocols.

Table 1: Effect of pH on Cyanide Removal by Cobalt (II) Precipitation

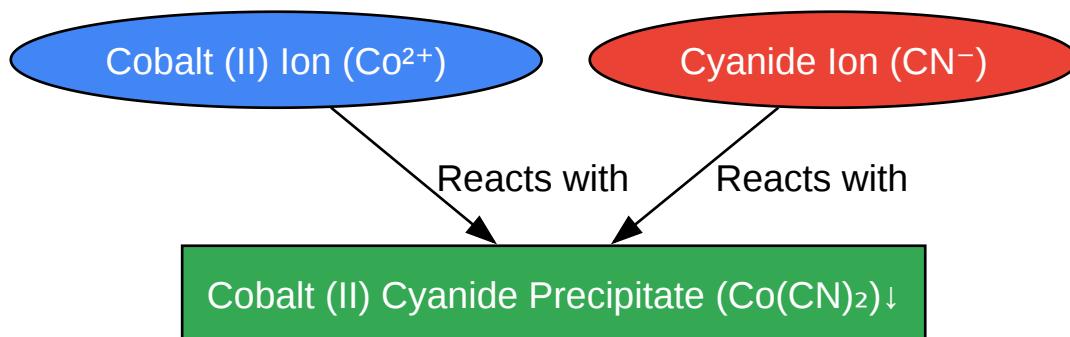
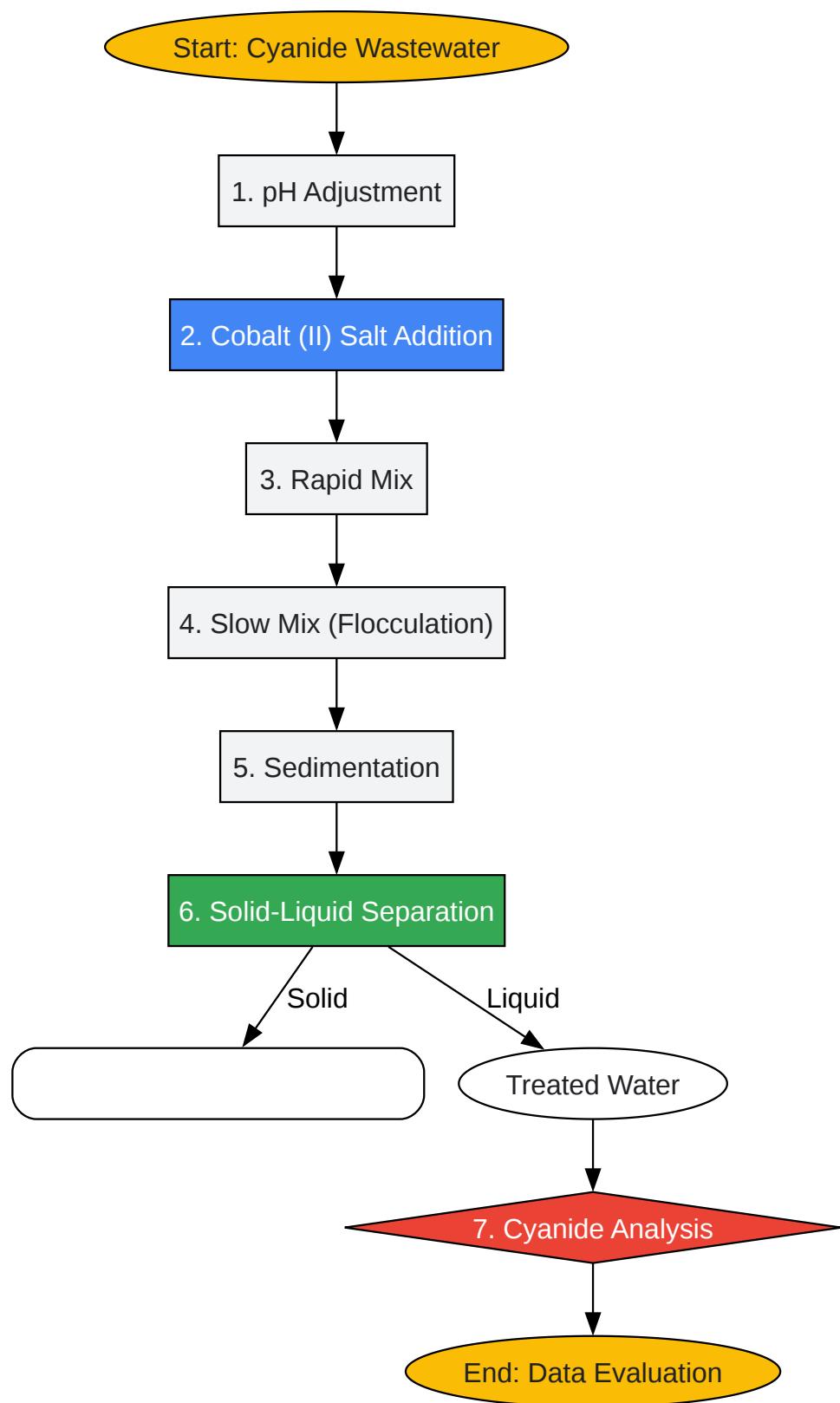

pH	Initial Cyanide Conc. (mg/L)	Cobalt (II) Dosage (mg/L)	Final Cyanide Conc. (mg/L)	Cyanide Removal Efficiency (%)
6.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
7.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
8.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
9.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
10.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
11.0	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]

Table 2: Effect of Cobalt (II) Dosage on Cyanide Removal at Optimal pH

Cobalt (II) Dosage (mg/L)	Initial Cyanide Conc. (mg/L)	Optimal pH	Final Cyanide Conc. (mg/L)	Cyanide Removal Efficiency (%)
[Dosage 1]	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
[Dosage 2]	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
[Dosage 3]	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
[Dosage 4]	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]
[Dosage 5]	[Enter Value]	[Enter Value]	[Enter Value]	[Calculate Value]

Visualizations


Chemical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Formation of **Cobalt (II) Cyanide** precipitate.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Wastewater treatment workflow.

Safety Precautions

- Cyanide and its solutions are extremely toxic. All work should be conducted in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
- Cobalt salts are hazardous and should be handled with care.
- All waste materials, including the precipitated cobalt cyanide sludge, must be disposed of as hazardous waste according to institutional and local regulations.

Conclusion

The use of cobalt (II) salts for the precipitation of cyanide from wastewater is a viable treatment method based on the formation of stable cobalt-cyanide complexes. The provided protocols offer a framework for researchers to evaluate the effectiveness of this method for their specific wastewater streams. Careful optimization of process parameters, particularly pH and cobalt dosage, is crucial for achieving high removal efficiencies. Further research may be needed to address the potential for co-precipitation of other metals and the management of the resulting hazardous sludge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 2. ysi.com [ysi.com]
- To cite this document: BenchChem. [Application of Cobalt (II) Salts for the Removal of Cyanide from Wastewater]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1164910#cobalt-ii-cyanide-for-the-removal-of-cyanide-from-wastewater>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com